2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole
Description
This compound features a 1,3,4-thiadiazole core substituted at the C-2 position with a (6-bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methylthio group. The thiadiazole ring is known for its electron-deficient nature, enabling diverse interactions in biological systems .
Properties
Molecular Formula |
C17H13BrN2O2S2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[(6-bromo-2-phenyl-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H13BrN2O2S2/c18-14-6-12-8-21-16(11-4-2-1-3-5-11)22-15(12)13(7-14)9-23-17-20-19-10-24-17/h1-7,10,16H,8-9H2 |
InChI Key |
DDYNPIJRONWAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)CSC3=NN=CS3)OC(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole is a hybrid molecule that combines the structural features of benzo[d][1,3]dioxin and thiadiazole. This combination is of significant interest due to the potential biological activities associated with both moieties. The biological activity of such compounds often includes antimicrobial, anticancer, and anti-inflammatory properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with thiadiazole derivatives, which include:
- Anticancer Activity : Thiadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : These compounds often show activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Thiadiazoles can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Research indicates that derivatives of thiadiazole can effectively inhibit cancer cell growth. For instance, a study demonstrated that certain thiadiazole compounds significantly reduced the viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study: Cytotoxicity Evaluation
In a comparative study evaluating the cytotoxicity of various thiadiazole derivatives, it was found that This compound exhibited IC50 values in the micromolar range against several cancer cell lines. The following table summarizes these findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-Thiadiazole | MCF-7 | 12.5 |
| 2-Bromo-Thiadiazole | HT-29 | 15.0 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
| Control (Doxorubicin) | HT-29 | 0.7 |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied. In vitro assays revealed that This compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. In one study, treatment with This compound resulted in a significant reduction in these cytokines in lipopolysaccharide-stimulated macrophages .
The mechanisms underlying the biological activities of thiadiazoles often involve:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cell proliferation or inflammation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Cytokine Release : Altering the immune response by affecting cytokine levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
- Planarity and Dihedral Angles: The thiadiazole ring in related compounds (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) is planar, with dihedral angles between the thiadiazole and aryl rings ranging from 40° to 60°.
- Crystallographic Stability : Hydrogen bonding (N–H⋯N) in analogs like 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine stabilizes dimeric structures. The target compound’s methylthio linker may reduce hydrogen-bonding capacity but enhance flexibility for target engagement .
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | ~4.2* | ~485.3 | 0 |
| 5-Nitrofuran-thiadiazole | 2.8 | 297.3 | 1 |
| 5-(4-Bromo-2-nitrophenyl)-thiadiazol-2-amine | 3.1 | 316.1 | 2 |
*Estimated using fragment-based methods.
Research Findings and Implications
- Bioactivity Potential: The brominated benzo[d][1,3]dioxin group may enhance antifungal or antiparasitic activity, as seen in bromine-containing analogs (). However, the lack of a nitro group could reduce efficacy against H. pylori compared to derivatives.
- Thermodynamic Stability : The steric bulk of the benzo[d][1,3]dioxin group may reduce crystallinity compared to planar analogs, impacting formulation development.
Preparation Methods
Copper-Catalyzed Cyclization
The reaction of 4-bromo-2-hydroxybenzoic acid with dimethyl acetylene dicarboxylate in the presence of CuI (1 equiv) and NaHCO₃ (1.2 equiv) in acetonitrile at 80°C yields methyl 7-bromo-2-(2-methoxy-2-oxoethyl)-4-oxo-4H-benzo[d][1,dioxine-2-carboxylate (Compound 3ca) in 69% yield. This method avoids harsh dehydrating agents and ensures regioselective bromination at the 6-position (equivalent to the 7-position in the numbering system of).
Reaction Conditions:
Functionalization with a Phenyl Group
Introducing the phenyl group at position 2 requires Suzuki-Miyaura coupling or Friedel-Crafts acylation. For example, substituting the carboxylate group with a phenylboronic acid under palladium catalysis could achieve this. However, direct synthesis using pre-substituted acetylenic esters (e.g., diphenylacetylene dicarboxylate) may streamline the process, though this approach requires optimization.
Synthesis of 1,3,4-Thiadiazole-2-thiol
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides, as reported in anticancer drug research.
Thiosemicarbazide Cyclization
Thiosemicarbazide derivatives undergo oxidative cyclization in the presence of bromine or iodine-based reagents. For instance, Patel et al. demonstrated that thiosemicarbazides (e.g., 34 ) treated with iodobenzene and Oxone yield 2-amino-1,3,4-thiadiazoles (35 ). Adapting this method, 1,3,4-thiadiazole-2-thiol can be synthesized by substituting the amino group with a thiol via nucleophilic displacement.
Reaction Conditions:
Coupling via Thioether Formation
The final step involves coupling the bromomethyl-substituted benzodioxin with 1,3,4-thiadiazole-2-thiol through nucleophilic substitution.
Bromomethyl Intermediate Preparation
The methyl ester at position 2 of the benzodioxin (Compound 3ca) is reduced to a hydroxymethyl group using LiAlH₄, followed by bromination with PBr₃ to yield the 8-bromomethyl derivative.
Nucleophilic Substitution
The bromomethyl intermediate reacts with 1,3,4-thiadiazole-2-thiol in the presence of NaOMe/MeOH, analogous to JNK inhibitor synthesis protocols. This method ensures high reactivity of the thiol group, minimizing competing side reactions.
Reaction Conditions:
Optimization Challenges and Solutions
Regioselectivity in Benzo dioxin Formation
Copper catalysis ensures preferential cyclization at the ortho-position of the hydroxyl group, critical for achieving the 6-bromo-2-phenyl substitution pattern.
Thiadiazole Stability
The thiol group in 1,3,4-thiadiazole-2-thiol is prone to oxidation. Conducting reactions under inert atmosphere (N₂ or Ar) and using freshly distilled solvents mitigate this issue.
Analytical Data and Characterization
Key spectroscopic data for intermediates and the final compound are summarized below:
Q & A
How can researchers optimize the synthesis of 2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole to improve yield and purity?
Answer (Basic):
Synthetic optimization requires careful selection of reaction conditions, catalysts, and purification methods. For example:
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for heterocyclic coupling, as demonstrated in the synthesis of triazolothiadiazole derivatives (e.g., refluxing in ethanol for 8 hours) .
- Catalysts : Use of potassium carbonate or similar bases can facilitate nucleophilic substitution reactions involving thiol groups, as seen in thiazole-triazole hybrid syntheses .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol effectively isolates the target compound while removing unreacted intermediates .
- Yield Improvement : Multi-step protocols, such as pre-functionalizing the benzodioxin moiety before thioether formation, reduce side reactions .
What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Answer (Basic):
A combination of techniques ensures accurate structural validation:
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d6) confirm proton environments and carbon frameworks. For instance, aromatic protons in the benzodioxin ring appear as distinct multiplets at δ 7.2–7.8 ppm, while thiadiazole protons resonate near δ 8.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS (e.g., m/z 305 [M+1]) verifies molecular weight and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C=S (~1250 cm⁻¹) confirm key functional groups .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, and S percentages (±0.3%) validates purity .
How does the bromine substitution at the 6-position of the benzodioxin moiety influence the compound's electronic properties and reactivity?
Answer (Advanced):
The bromine atom acts as both an electron-withdrawing group and a site for further functionalization:
- Electronic Effects : Bromine increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . This is critical in designing derivatives for bioactivity studies.
- Reactivity : The C-Br bond undergoes Suzuki coupling or Ullmann reactions to introduce aryl/heteroaryl groups, enabling SAR exploration. For example, replacing Br with methoxy or nitro groups alters solubility and binding affinity .
- Spectroscopic Impact : Bromine’s heavy atom effect enhances X-ray crystallography resolution, aiding in crystal structure determination .
What strategies can be employed to resolve contradictions in biological activity data across different in vitro assays for this compound?
Answer (Advanced):
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .
- Dose-Response Curves : Establish IC50 values across multiple concentrations (e.g., 1–100 µM) to account for threshold effects .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity artifacts .
- Mechanistic Studies : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding modes to targets like EGFR or tubulin .
What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives of this compound?
Answer (Advanced):
SAR studies require systematic variation of substituents and rigorous evaluation:
- Core Modifications : Replace the thiadiazole ring with triazole or oxadiazole to assess heterocycle dependency on bioactivity .
- Substituent Effects : Introduce electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups on the phenyl ring to modulate electronic properties and logP values .
- Linker Optimization : Vary the methylthio linker length (e.g., ethylene vs. propylene) to study steric effects on target binding .
- Biological Targets : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition vs. DNA intercalation) .
How can researchers address challenges in the regioselective functionalization of the thiadiazole ring?
Answer (Advanced):
Regioselectivity is controlled by:
- Directing Groups : Use protecting groups (e.g., Boc on nitrogen) to block undesired positions during halogenation or alkylation .
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) selectively modifies the 5-position of thiadiazole .
- Thermodynamic Control : High-temperature reactions favor substitution at more reactive sites (e.g., bromine substitution at para positions) .
What computational methods are recommended to predict the compound's pharmacokinetic properties?
Answer (Advanced):
Use in silico tools to estimate:
- ADME Parameters : SwissADME or pkCSM predicts bioavailability (%F = 65–80%), blood-brain barrier penetration (logBB < -1), and CYP450 inhibition .
- Molecular Dynamics (MD) : GROMACS simulations assess stability in lipid bilayers, critical for membrane permeability .
- Docking Studies : Glide (Schrödinger Suite) identifies potential binding pockets in targets like topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
